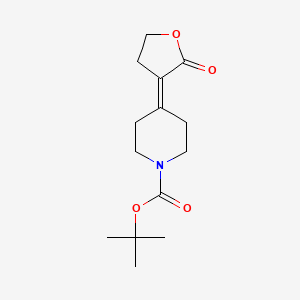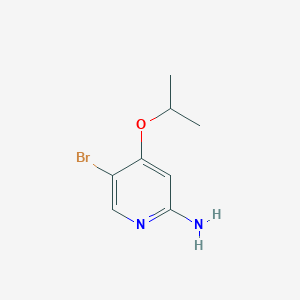
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride is a compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and pyrrolidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Shares a similar pyrrolidine structure but differs in the side chain composition.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Another compound with a pyrrolidine ring, used in different applications.
Uniqueness
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C10H15ClN2O4 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c11-7(10(15)16)3-1-2-6-12-8(13)4-5-9(12)14;/h4-5,7H,1-3,6,11H2,(H,15,16);1H/t7-;/m0./s1 |
Clave InChI |
LUJLLWRTQYTNKG-FJXQXJEOSA-N |
SMILES isomérico |
C1=CC(=O)N(C1=O)CCCC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)





